molecular formula C15H12ClFO3 B1599161 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 591224-55-4

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B1599161
CAS No.: 591224-55-4
M. Wt: 294.7 g/mol
InChI Key: KLCVCTDOHPKMCZ-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3. This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-6-fluorobenzyl ether and a methoxy group. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted benzaldehydes

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzyl bromide

Uniqueness

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is unique due to the presence of both a chloro and fluoro substituent on the benzyl ether group, along with a methoxy group on the benzaldehyde ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-6-5-10(8-18)7-15(14)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCVCTDOHPKMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396608
Record name 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591224-55-4
Record name 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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